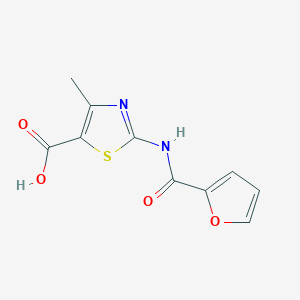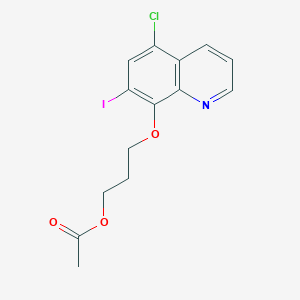
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate is a complex organic compound that features a quinoline core substituted with chlorine and iodine atoms
Vorbereitungsmethoden
The synthesis of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with 3-chloropropanol in the presence of a base to form the ether linkage.
Acetylation: Finally, the hydroxyl group of the propanol moiety is acetylated using acetic anhydride to yield the final product.
Analyse Chemischer Reaktionen
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the chlorine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Wirkmechanismus
The mechanism of action of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate can be compared with other halogenated quinoline derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: This compound has similar halogen substitutions but lacks the propyl acetate moiety, which may affect its solubility and reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: This derivative has an acetic acid group instead of a propyl acetate group, which may influence its biological activity and chemical stability.
Eigenschaften
Molekularformel |
C14H13ClINO3 |
|---|---|
Molekulargewicht |
405.61 g/mol |
IUPAC-Name |
3-(5-chloro-7-iodoquinolin-8-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H13ClINO3/c1-9(18)19-6-3-7-20-14-12(16)8-11(15)10-4-2-5-17-13(10)14/h2,4-5,8H,3,6-7H2,1H3 |
InChI-Schlüssel |
YRXHLWMAUAJGFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
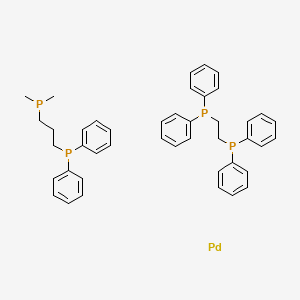
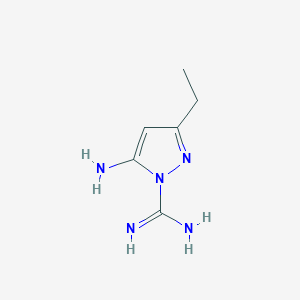
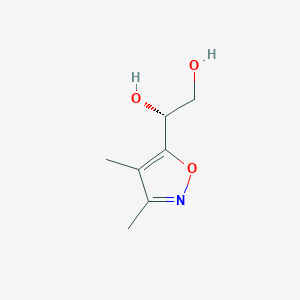
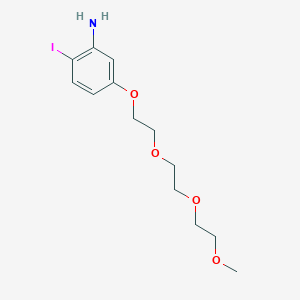
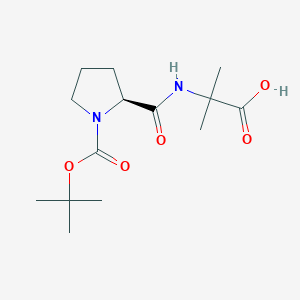

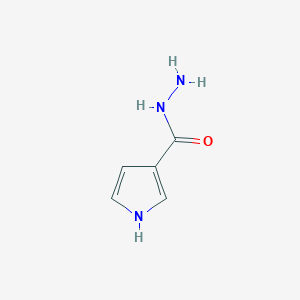

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
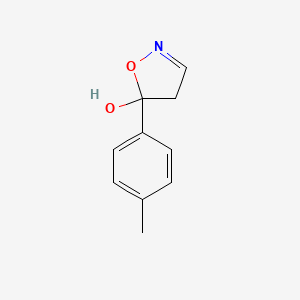
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
